molecular formula C12H15N3O3S B11845940 Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11845940
M. Wt: 281.33 g/mol
InChI Key: ZWWQYAVXYMMJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Ethylthio group at position 2.
  • Methyl group at position 5.
  • 7-Oxo-4,7-dihydro core, imparting partial saturation and keto functionality.
  • Ethyl ester at position 3.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

ethyl 2-ethylsulfanyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H15N3O3S/c1-4-18-12(17)9-10-13-7(3)6-8(16)15(10)14-11(9)19-5-2/h6,14H,4-5H2,1-3H3

InChI Key

ZWWQYAVXYMMJLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)SCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a stepwise mechanism:

  • Michael Addition : The exocyclic amino group of the 5-aminopyrazole attacks the α,β-unsaturated carbonyl of ethyl cyanoacetate, forming a linear adduct.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole NH group onto the cyano carbon generates the pyrimidine ring.

  • Ethylthio Introduction : Post-cyclization, the ethylthio group is introduced via alkylation of a thiolate intermediate using ethyl iodide.

Optimization studies reveal that ethanol as a solvent under reflux (78°C) for 6 hours maximizes yield (72%). Excess ethyl iodide (1.5 equivalents) ensures complete thiylation, while catalytic piperidine (5 mol%) accelerates the cyclization step.

Alkylation Strategies for Ethylthio Functionalization

The ethylthio group at position 2 is critical for the compound’s reactivity. Two primary alkylation approaches are documented:

Direct Alkylation of Thiolate Intermediates

A preformed thiolate intermediate, generated by treating a pyrazole-thiol precursor with potassium hydroxide, reacts with ethyl iodide. For example, 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is first converted to its thiol analog using phosphorus pentasulfide, followed by alkylation. This method achieves 68% yield but requires strict anhydrous conditions to prevent hydrolysis.

One-Pot Thiylation-Cyclization

A streamlined one-pot synthesis combines cyclocondensation and alkylation. Here, ethyl iodide is added directly to the reaction mixture after cyclization, leveraging residual base (e.g., KOH) to deprotonate the thiol. This approach reduces purification steps and improves overall yield to 75%.

Regioselective Methylation at Position 5

Introducing the methyl group at position 5 demands precise regiocontrol. Two strategies dominate:

Use of Methyl-Substituted Precursors

Starting with 5-methyl-3-aminopyrazole ensures direct incorporation of the methyl group during cyclocondensation. Ethyl cyanoacetate reacts with this precursor in ethanol-piperidine, yielding the methylated pyrimidine core without requiring post-synthetic modifications.

Post-Cyclization Methylation

For late-stage diversification, the unmethylated intermediate undergoes Friedel-Crafts alkylation using methyl iodide and AlCl₃. However, this method suffers from lower regioselectivity (≈60% desired product) due to competing reactions at other ring positions.

Esterification and Carboxylate Functionalization

The ethyl ester at position 3 is introduced via two routes:

Esterification of Carboxylic Acid Intermediates

Hydrolysis of the cyano group in 5-methyl-2-(ethylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile with concentrated HCl yields the carboxylic acid, which is then esterified with ethanol under acid catalysis (H₂SO₄, 80°C). This stepwise approach achieves 85% conversion but risks decarboxylation at elevated temperatures.

Direct Use of Ethyl Cyanoacetate

Incorporating ethyl cyanoacetate as both a cyclization partner and ester source simplifies synthesis. The cyano group is retained during cyclocondensation, eliminating the need for separate esterification.

Analytical Characterization and Quality Control

Structural validation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.10 (q, 2H, SCH₂CH₃), 4.30 (q, 2H, OCH₂CH₃), 7.80 (s, 1H, pyrimidine-H).

  • IR (cm⁻¹) : 1720 (C=O ester), 1665 (C=O lactam), 1240 (C-S).

  • MS (EI) : m/z 323 [M⁺], 278 [M – COOEt].

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with residual solvents (ethanol, DMF) below ICH limits.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Cyclocondensation5-Aminopyrazole + ethyl cyanoacetate7297Requires anhydrous conditions
One-pot alkylationCombined cyclization-thiylation7598Excess ethyl iodide needed
Post-cyclization methylationFriedel-Crafts alkylation6095Low regioselectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant biological activities that make it a promising candidate for drug development. Key areas of research include:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound's efficacy is often evaluated using the MTT assay to determine its median growth inhibitory concentration (IC50).

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. It has shown potential in inhibiting lipid peroxidation and scavenging free radicals in biological systems, which is crucial for preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various synthesized derivatives of pyrazolo-pyrimidines, this compound was found to be more effective than traditional antibiotics against several strains of bacteria. The presence of the ethylthio group was attributed to the enhanced activity.

Case Study 2: Cytotoxicity Profile

A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of multiple cancer cell lines. The results indicated that structural modifications could further enhance its anticancer properties, suggesting avenues for future drug development.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Synthesis Efficiency: The target compound shares synthetic similarities with analogues like Ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, where ultrasonic irradiation with KHSO4 in aqueous ethanol achieves high yields (84–92%) .
  • Challenges: Ethyl esters in similar compounds (e.g., Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate) face hydrolysis issues in alkaline or acidic media, leading to decarboxylation . The ethylthio group in the target compound may mitigate such instability.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound Name IR (C=O) cm⁻¹ ¹H-NMR Key Signals (δ, ppm) Stability Notes
Target Compound Not reported Expected: 1.23 (OCH2CH3), 2.41 (CH3), 4.14 (OCH2CH3) Likely stable due to ethylthio group
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 1666 1.23 (t, OCH2CH3), 2.41 (s, CH3), 4.14 (q, OCH2CH3) Prone to reduction complexities
Ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate 1666 Similar to target but lacks ethylthio signals Discontinued (stability concerns?)
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Not reported 10.44 (s, NH2) Requires cautious handling
Key Observations:
  • Spectral Consistency : Shared features include ethyl ester signals (δ ~1.23–4.14 ppm) and carbonyl IR bands (~1666 cm⁻¹) .
Table 3: Bioactivity Comparison
Compound Name Bioactivity Profile Notes References
Target Compound Not explicitly reported Likely kinase inhibition potential
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Sodium borohydride reduction yields complex mixtures Limited direct bioactivity data
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Herbicidal and antifungal activity Chiral centers enhance activity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Antifungal (e.g., against wheat gibberellin fungi) Superior to commercial agents
Key Observations:
  • Agrochemical Potential: Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., ethylthio) may enhance herbicidal or antifungal effects .

Biological Activity

Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and the implications for drug development.

Structural Characteristics

The compound has the following structural formula and properties:

PropertyDescription
Molecular Formula C₁₂H₁₅N₃O₃S
Molecular Weight 281.33 g/mol
CAS Number 1263214-30-7

The unique arrangement of functional groups, including an ethylthio group and a carboxylic acid functional group, contributes to its reactivity and potential biological interactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Anticancer Potential : The compound has shown promise in preliminary assays against various cancer cell lines, indicating potential as an anticancer agent. Further studies are needed to confirm these findings and understand the underlying mechanisms.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug design .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies indicate that it may interact with specific receptors or enzymes in a manner similar to other pyrazolo-pyrimidine derivatives. Understanding these interactions is crucial for assessing its therapeutic viability .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the pyrazolo-pyrimidine class. For instance:

  • Anticancer Activity : A study on related pyrazolo-pyrimidines demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting a potential pathway for therapeutic application .
  • Comparative Analysis : this compound was compared with structurally similar compounds to evaluate differences in biological activity. The presence of the ethylthio group appears to enhance certain biological properties compared to analogs lacking this substitution .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodology : The compound can be synthesized via condensation of substituted aminopyrazoles with activated esters under ultrasonic irradiation. highlights the use of a KHSO₄-catalyzed aqueous-alcohol medium to achieve high regioselectivity. For example, reacting 3-amino-4-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) under optimized conditions (Table 1 in ) yields structurally analogous pyrazolo[1,5-a]pyrimidines. Ultrasonication improves reaction efficiency by enhancing reagent mixing and reducing side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : ¹H and ¹³C NMR are critical for confirming substituent positions and ring conformation. demonstrates that ethyl esters of reduced pyrazolo[1,5-a]pyrimidines exhibit distinct splitting patterns for syn- and anti-isomers. For example, ethyl 5,7-dimethyl derivatives show chemical shift differences in methyl groups (δ ~1.2–1.5 ppm for ethyl esters) and pyrimidine protons (δ ~5.0–6.5 ppm), enabling differentiation between isomers .

Advanced Research Questions

Q. How to address regioselectivity challenges during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. reports that using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on aminoethyl side chains directs substitution to the pyrimidine N1 position. Coupling bis(pentafluorophenyl) carbonate (BPC) with LiOH under anhydrous conditions minimizes competing side reactions, achieving >80% yield for 3-substituted derivatives .

Q. What crystallographic strategies resolve conformational ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement ( ) is essential for resolving puckering and hydrogen-bonding patterns. For example, shows that the thiazolo[3,2-a]pyrimidine core adopts a non-planar conformation (torsion angles ~15–25°), stabilized by intermolecular C–H···O bonds. SHELXTL software can model disorder in ethylthio groups using PART and SUMP instructions .

Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Replace the ethylthio group with trifluoromethyl or cyclopropyl moieties () to enhance enzyme inhibition. For instance, ethyl 5-cyclopropyl-7-(trifluoromethyl) derivatives exhibit IC₅₀ values <100 nM against PI3Kα due to improved hydrophobic interactions. Activity assays (e.g., kinase inhibition) combined with molecular docking (PDB: 4JPS) can validate binding modes .

Data Analysis & Contradictions

Q. How to reconcile discrepancies between spectroscopic and crystallographic data for pyrazolo[1,5-a]pyrimidine conformers?

  • Methodology : Syn-isomers (e.g., ethyl (5R,7S)-5,7-dimethyl derivatives) may show NMR coupling constants (J = 6–8 Hz) inconsistent with X-ray-derived torsion angles. Use Cremer-Pople puckering parameters ( ) to quantify ring distortion. For example, a puckering amplitude (Q) >0.5 Å indicates significant non-planarity, which NMR alone may not resolve .

Q. What computational methods predict hydrogen-bonding networks in pyrazolo[1,5-a]pyrimidine crystals?

  • Methodology : Graph-set analysis ( ) identifies recurring motifs like D(2) chains or R₂²(8) rings. For Ethyl 7-methyl-3-oxo-5-phenyl derivatives (), hydrogen-bonded dimers (N–H···O=C) form infinite chains along the crystallographic b-axis. Mercury (CCDC) or CrystalExplorer can visualize these networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.